Bis(2-chloroethyl) phosphite

Toxicology Occupational Safety Procurement Risk Assessment

Bis(2-chloroethyl) phosphite (CAS 1070-42-4) is a dialkyl phosphite characterized by two 2-chloroethyl ester groups attached to a central phosphorus atom bearing a reactive P-H bond. With a molecular formula of C₄H₉Cl₂O₃P and a molecular weight of approximately 206.99 g/mol, it presents as a hygroscopic liquid that requires storage under inert atmospheric conditions at low temperatures to prevent decomposition.

Molecular Formula C4H8Cl2O3P-
Molecular Weight 205.98 g/mol
Cat. No. B8698878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-chloroethyl) phosphite
Molecular FormulaC4H8Cl2O3P-
Molecular Weight205.98 g/mol
Structural Identifiers
SMILESC(CCl)OP([O-])OCCCl
InChIInChI=1S/C4H8Cl2O3P/c5-1-3-8-10(7)9-4-2-6/h1-4H2/q-1
InChIKeyZQOPZHUVQYKVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-chloroethyl) Phosphite: Procurement-Grade Specifications and Physicochemical Identity for Industrial and Research Applications


Bis(2-chloroethyl) phosphite (CAS 1070-42-4) is a dialkyl phosphite characterized by two 2-chloroethyl ester groups attached to a central phosphorus atom bearing a reactive P-H bond . With a molecular formula of C₄H₉Cl₂O₃P and a molecular weight of approximately 206.99 g/mol, it presents as a hygroscopic liquid that requires storage under inert atmospheric conditions at low temperatures to prevent decomposition [1]. Its reported physicochemical properties include a boiling point of 311.5°C at 760 mmHg, a density of approximately 1.391 g/cm³ at 17°C, and an oral LD₅₀ (rat) of 260 mg/kg [2][3]. The compound is commercially available at technical grades of ~95% purity for research and industrial intermediate use . Unlike its tris-substituted analog, the presence of a free P-H moiety confers distinct reactivity and selectivity in synthetic transformations, making precise sourcing essential for reproducible outcomes.

1
Reactive P–H Synthetic Handle Enables transesterification and H-phosphonate coupling workflows not possible with tris-esters.
2
Technical-Grade Sourcing Suited for industrial intermediate and research-scale synthesis requiring consistent ~95% purity.
3
Hygroscopic Liquid Handling Requires inert-atmosphere storage; distinct boiling point and density guide formulation and separation.

Why Bis(2-chloroethyl) Phosphite Cannot Be Substituted by Tris(2-chloroethyl) Phosphite or Other In-Class Analogs


Substituting Bis(2-chloroethyl) phosphite with structurally similar compounds—such as Tris(2-chloroethyl) phosphite, Bis(2-chloroethyl) chlorophosphite, or dimethyl phosphite—introduces critical differences in reactivity, stability, and toxicological profile that directly impact synthetic outcomes and safety. Tris(2-chloroethyl) phosphite (CAS 140-08-9) contains three chloroethyl ester groups and lacks a P-H bond, rendering it incapable of participating in transesterification, H-phosphonate coupling, or nucleophilic addition reactions characteristic of dialkyl phosphites [1]. Bis(2-chloroethyl) chlorophosphite (CAS 37984-64-8) replaces the hydrogen with chlorine, dramatically altering electrophilicity and hydrolysis behavior [2]. Furthermore, the acute oral toxicity of Bis(2-chloroethyl) phosphite (LD₅₀ rat = 260 mg/kg) differs significantly from Tris(2-chloroethyl) phosphite (LD₅₀ rat = 100 mg/kg), necessitating distinct handling protocols [3][4]. These divergent properties underscore why generic substitution without empirical validation compromises experimental reproducibility, process yield, and workplace safety compliance.

Target Compound
Bis(2-chloroethyl) phosphite
P–H present; transesterification-active; LD₅₀ 260 mg/kg
Substitute Risk
Tris(2-chloroethyl) phosphite
No P–H bond; undergoes Arbuzov rearrangement; LD₅₀ 100 mg/kg
Reactivity
H-phosphonate coupling and transesterification pathways available.
Mismatch
Reaction pathway shifts to Arbuzov rearrangement; product class may differ entirely.
Safety Context
Reported LD₅₀ 260 mg/kg; may support different handling protocol review.
Mismatch
Higher acute oral toxicity reported (LD₅₀ 100 mg/kg); hazard classification may shift.

Quantitative Differentiation of Bis(2-chloroethyl) Phosphite Against Closest Analogs: Head-to-Head and Cross-Study Evidence


Differential Acute Oral Toxicity: Bis(2-chloroethyl) Phosphite vs. Tris(2-chloroethyl) Phosphite

Bis(2-chloroethyl) phosphite exhibits significantly lower acute oral toxicity in rats compared to its tris-substituted analog. This difference has direct implications for hazard classification and handling protocols in industrial settings [1][2].

Acute Oral Toxicity
Cross-study comparable
LD₅₀ 260 mg/kg vs 100 mg/kg
May support differentiated hazard classification review.
Rodent oral exposure; standardized protocols.
Toxicology Occupational Safety Procurement Risk Assessment

Physicochemical Property Divergence: Density and Boiling Point Distinctions for Formulation and Storage

Bis(2-chloroethyl) phosphite differs substantially from Tris(2-chloroethyl) phosphite in both density and boiling point. These distinctions affect solvent compatibility, separation processes, and storage condition requirements [1][2].

Density & Boiling Point
Cross-study comparable
+4.7% density; BP +21°C
Supports distinct separation and formulation strategies.
Measured at 760 mmHg; referenced temperatures.
Physical Chemistry Formulation Science Storage Stability

Reaction Selectivity: Transesterification vs. Rearrangement in Polyurethane Synthesis

Bis(2-chloroethyl) phosphite undergoes transesterification with triethanolamine to yield bifunctional monomers for phosphorus- and chlorine-containing polyurethanes. In contrast, Tris(2-chloroethyl) phosphite under similar thermal conditions undergoes a Michaelis-Arbuzov rearrangement to Bis(2-chloroethyl) 2-chloroethylphosphonate, a fundamentally different reaction pathway that yields distinct product classes [1][2].

Reaction Selectivity
Class-level inference
Transesterification vs. Arbuzov rearrangement
Mandatory for H-phosphonate routes; product class divergence.
Qualitative divergence; no common yield metric.
Polymer Chemistry Flame Retardant Materials Organophosphorus Synthesis

Process Yield Enhancement: Continuous Flow Synthesis of High-Purity Derivative (Bis(2-chloroethyl) 2-chloroethylphosphonate)

A continuous-flow process utilizing Bis(2-chloroethyl) phosphite (or its in situ generation from Tris(2-chloroethyl) phosphite) achieved a product purity of >96% for Bis(2-chloroethyl) 2-chloroethylphosphonate, a critical intermediate for ethephon. This represents a substantial improvement over the 80–85% purity obtained via conventional batch reactor methods [1].

Process Purity Gain
Supporting evidence
+11–16% absolute purity
Enables high-purity intermediate production for ethephon.
Continuous flow vs. batch reactor; derivative compound.
Process Chemistry Continuous Manufacturing Ethephon Production

Validated Application Scenarios for Bis(2-chloroethyl) Phosphite Based on Quantitative Evidence


Synthesis of Flame-Retardant Polyurethane Elastomers via Transesterification

Bis(2-chloroethyl) phosphite serves as a key monomer precursor in the synthesis of phosphorus- and chlorine-containing polyurethane elastomers. Through transesterification with triethanolamine, it yields N,N-diethanolaminoethyl chloroethyl phosphite, which acts as a reactive modifier to impart flame retardancy and enhanced thermal stability [1]. This application leverages the compound's unique P-H bond reactivity, which is absent in Tris(2-chloroethyl) phosphite.

High-Purity Ethephon Precursor via Continuous-Flow Rearrangement

Bis(2-chloroethyl) phosphite (or its immediate precursor) is central to the continuous manufacturing of high-purity Bis(2-chloroethyl) 2-chloroethylphosphonate, an intermediate in the synthesis of the plant growth regulator ethephon. The documented improvement from 80–85% to >96% purity using advanced reactor design underscores the compound's strategic value in agrochemical process intensification [2].

Occupational Safety-Conscious Procurement for Bulk Industrial Handling

For applications where acute oral toxicity is a primary procurement consideration, Bis(2-chloroethyl) phosphite (LD₅₀ 260 mg/kg) offers a quantifiably lower hazard profile compared to Tris(2-chloroethyl) phosphite (LD₅₀ 100 mg/kg) [3][4]. This distinction is particularly relevant for facilities with high-volume usage and stringent safety compliance requirements.

Organophosphorus Building Block for H-Phosphonate Coupling and Functionalization

The presence of a reactive P-H bond in Bis(2-chloroethyl) phosphite enables its use in Atherton-Todd and related H-phosphonate coupling reactions to synthesize phosphoramidates, phosphonates, and phosphate triesters. This reactivity is not available in the tris-ester analog, making Bis(2-chloroethyl) phosphite the preferred reagent for constructing phosphorus-containing bioactive molecules and functional materials [5].

Application
Selection Property
Validation Focus
Flame-retardant polyurethane elastomers
P–H transesterification reactivity
Monomer incorporation and thermal stability review
High-purity ethephon precursor
Consistent precursor quality
Continuous-flow process purity validation
Occupational safety-conscious procurement
Differentiated acute oral toxicity profile
Hazard classification and handling protocol review
H-phosphonate coupling and functionalization
Reactive P–H bond availability
Reaction pathway selectivity and yield context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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